molecular formula C10H18O B12696053 4,6,6-Trimethylhept-3-en-2-one CAS No. 67511-31-3

4,6,6-Trimethylhept-3-en-2-one

Cat. No.: B12696053
CAS No.: 67511-31-3
M. Wt: 154.25 g/mol
InChI Key: YQNTTZALAZYHKN-SOFGYWHQSA-N
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Description

4,6,6-Trimethylhept-3-en-2-one is an organic compound with the molecular formula C10H18O. It is a member of the enone family, characterized by the presence of a carbonyl group conjugated with a double bond. This compound is known for its distinct structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Trimethylhept-3-en-2-one typically involves the aldol condensation of suitable precursors. One common method includes the reaction of 4,4-dimethylpentan-2-one with acetaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol addition followed by dehydration to yield the desired enone.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6,6-Trimethylhept-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic addition.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4,6,6-Trimethylhept-3-en-2-one finds applications in multiple scientific domains:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6,6-Trimethylhept-3-en-2-one involves its interaction with specific molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in various biochemical pathways and synthetic applications.

Comparison with Similar Compounds

    4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one:

    3-Hepten-2-one: Another enone with a simpler structure, lacking the additional methyl groups present in 4,6,6-Trimethylhept-3-en-2-one.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and properties. This distinct structure makes it valuable in various synthetic and industrial applications.

Properties

CAS No.

67511-31-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-4,6,6-trimethylhept-3-en-2-one

InChI

InChI=1S/C10H18O/c1-8(6-9(2)11)7-10(3,4)5/h6H,7H2,1-5H3/b8-6+

InChI Key

YQNTTZALAZYHKN-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\C(=O)C)/CC(C)(C)C

Canonical SMILES

CC(=CC(=O)C)CC(C)(C)C

Origin of Product

United States

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